molecular formula C12H18O3 B13569223 3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-ol

3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-ol

Cat. No.: B13569223
M. Wt: 210.27 g/mol
InChI Key: VCHWMPOYLSAFQW-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a methylpropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable Grignard reagent, followed by reduction of the resulting intermediate. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,4-dimethoxybenzaldehyde, while reduction could produce various alcohol derivatives .

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C12H18O3/c1-9(8-13)6-10-4-5-11(14-2)12(7-10)15-3/h4-5,7,9,13H,6,8H2,1-3H3

InChI Key

VCHWMPOYLSAFQW-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)CO

Origin of Product

United States

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